molecular formula C19H30N2 B1386903 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine CAS No. 1171669-25-2

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Cat. No. B1386903
M. Wt: 286.5 g/mol
InChI Key: GLPVSIJNHICFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (CBTQ) is an organic compound with a wide range of applications in scientific research. It is a cyclic amine with a quinoline ring and a butyl side chain, and has been studied for its potential use in medicinal chemistry and drug discovery. CBTQ has been used in a variety of laboratory experiments, including those involving drug synthesis, enzymatic reactions, and cell culture. CBTQ has a number of advantages and limitations that must be taken into account when considering its use in research.

Mechanism Of Action

The mechanism of action of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine is not fully understood. However, it is believed that it acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to have an effect on the cell membrane, which could explain its effects on cell viability and cell death.

Biochemical And Physiological Effects

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the decreased metabolism of drugs and other compounds. It has also been shown to have an effect on the cell membrane, which could explain its effects on cell viability and cell death. In addition, it has been shown to have an effect on the production of reactive oxygen species, which can lead to oxidative stress and cell damage.

Advantages And Limitations For Lab Experiments

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to act as an inhibitor of cytochrome P450 enzymes, which can lead to the decreased metabolism of drugs and other compounds. This can be beneficial in the study of drug metabolism and drug discovery. Additionally, N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine is relatively easy to synthesize and is widely available. However, it is important to note that N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine can be toxic in high concentrations, and it is important to use it in the appropriate concentration and with the appropriate safety precautions.

Future Directions

There are a number of potential future directions for research involving N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine. One potential direction is to further study the mechanism of action of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine, in order to better understand its effects on cytochrome P450 enzymes and cell membrane. Additionally, further research could be conducted to explore the potential therapeutic applications of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine, such as its potential use in the treatment of cancer and other diseases. Furthermore, further research could be conducted to explore the potential side effects of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine, as well as its potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential for N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine to be used in the synthesis of new drugs and other compounds.

Scientific Research Applications

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has been used in a variety of scientific research applications, including drug synthesis, enzymatic reactions, and cell culture. It has been used in the synthesis of a number of drugs, including anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used in the study of enzymatic reactions, including those involving cytochrome P450 enzymes. In addition, N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has been used in the study of cell culture, including the study of cell viability and cell death.

properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-3-12-21-13-6-7-17-14-16(10-11-19(17)21)15-20-18-8-4-5-9-18/h10-11,14,18,20H,2-9,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPVSIJNHICFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.